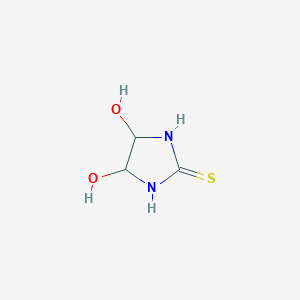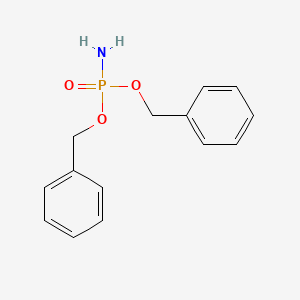
Benzimidohydrazide hydrochloride
Overview
Description
Benzamidrazone hydrochloride is a chemical compound with a complex structure. It contains a total of 32 bonds, including 20 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, and 2 amidine derivatives .
Synthesis Analysis
The synthesis of benzimidazole derivatives, which are structurally similar to Benzamidrazone hydrochloride, has been reported in the literature. A simple process to synthesize and separate 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency has been described. This involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions .Molecular Structure Analysis
The molecular structure of Benzamidrazone hydrochloride is complex, with 3-dimensional (3D) molecular structures, molecular surfaces, and molecular orbitals . The structure includes multiple bonds, aromatic bonds, and amidine derivatives .Scientific Research Applications
Clinical Antiemetic Effect
A study on the antiemetic effect of benzquinamide, a compound related to Benzamidrazone hydrochloride, evaluated its effectiveness in patients treated with chemotherapy. The incidence of nausea and vomiting in patients treated with benzquinamide was found to be similar to that in placebo-treated patients (Moertel et al., 1975).
Diuretics with Carbonic Anhydrase Inhibitory Action
Research on diuretics, including benzothiadiazines, which have structural similarities to Benzamidrazone hydrochloride, shows these compounds inhibit carbonic anhydrase isoforms. This action is relevant to pathologies such as obesity, cancer, epilepsy, and hypertension (Carta & Supuran, 2013).
Use in Controlling Drooling in Cerebral Palsy
Benzhexol hydrochloride, chemically related to Benzamidrazone, has been evaluated for its effectiveness in controlling drooling in children with cerebral palsy. A significant improvement in drooling was observed with minimal side effects (Reddihough et al., 1990).
Antianxiety Properties
Benzquinamide, a related compound, has been studied for its antianxiety properties. It showed promising selectivity of action in animal pharmacology and therapeutic usefulness in various clinical anxiety states (Scriabine et al., 1963).
Antiaggregatory and Antithrombotic Effects
A novel platelet glycoprotein IIb/IIIa receptor antagonist, closely related to Benzamidrazone hydrochloride, showed significant antiaggregatory and antithrombotic effects, suggesting its potential in the treatment of thrombotic diseases (Banno et al., 1999).
Cellular Mechanisms of Benzodiazepine Action
Research into the cellular mechanisms of benzodiazepine action, with chemical relevance to Benzamidrazone, has advanced our understanding of their therapeutic properties and low toxicity in treating conditions like anxiety, insomnia, and certain kinds of spasticity (Study & Barker, 1982).
Adjunct to Sedation for Colonoscopy
A study investigating the efficacy of diphenhydramine hydrochloride as an adjunct to improve sedation during colonoscopy found a reduction in the amount of standard sedatives used, indicating its potential benefits in conscious sedation for colonoscopy procedures (Tu et al., 2006).
Future Directions
Research on benzimidazole derivatives, which are structurally similar to Benzamidrazone hydrochloride, is a main focus for many laboratories around the world to prepare better anticancer drugs . The development of clinically advantageous H1 antihistamines with the aid of molecular techniques might be available in the future .
properties
IUPAC Name |
N'-aminobenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.ClH/c8-7(10-9)6-4-2-1-3-5-6;/h1-5H,9H2,(H2,8,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCHTRBWBXRSLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NN)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethanol, 2-[(2-chloroethyl)amino]-](/img/structure/B3052149.png)



![2-(Naphthalen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B3052153.png)

![5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3052156.png)
![Benzene, 1-chloro-2-[(4-chlorophenyl)sulfonyl]-](/img/structure/B3052157.png)





